3-(2-Thienyl)-1H-indole-2-carboxylic acid 3-(2-Thienyl)-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1220027-01-9
VCID: VC2675456
InChI: InChI=1S/C13H9NO2S/c15-13(16)12-11(10-6-3-7-17-10)8-4-1-2-5-9(8)14-12/h1-7,14H,(H,15,16)
SMILES: C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C3=CC=CS3
Molecular Formula: C13H9NO2S
Molecular Weight: 243.28 g/mol

3-(2-Thienyl)-1H-indole-2-carboxylic acid

CAS No.: 1220027-01-9

Cat. No.: VC2675456

Molecular Formula: C13H9NO2S

Molecular Weight: 243.28 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Thienyl)-1H-indole-2-carboxylic acid - 1220027-01-9

Specification

CAS No. 1220027-01-9
Molecular Formula C13H9NO2S
Molecular Weight 243.28 g/mol
IUPAC Name 3-thiophen-2-yl-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C13H9NO2S/c15-13(16)12-11(10-6-3-7-17-10)8-4-1-2-5-9(8)14-12/h1-7,14H,(H,15,16)
Standard InChI Key DAWOUIGHDXULSR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C3=CC=CS3
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C3=CC=CS3

Introduction

Chemical Structure and Properties

3-(2-Thienyl)-1H-indole-2-carboxylic acid (CAS No. 1220027-01-9) is a crystalline solid compound with a molecular formula of C13H9NO2S and a molecular weight of 243.28 g/mol. The compound features an indole ring system substituted with a carboxylic acid group at the 2-position and a thiophene ring at the 3-position. The molecule contains multiple aromatic systems, giving it unique electronic properties that contribute to its potential biological activity.

Key Identifiers and Structural Information

The compound can be identified through several standardized chemical notations and identifiers as presented in the following table:

ParameterValue
IUPAC Name3-thiophen-2-yl-1H-indole-2-carboxylic acid
CAS Number1220027-01-9
Molecular FormulaC13H9NO2S
Molecular Weight243.28 g/mol
Standard InChIInChI=1S/C13H9NO2S/c15-13(16)12-11(10-6-3-7-17-10)8-4-1-2-5-9(8)14-12/h1-7,14H,(H,15,16)
Standard InChIKeyDAWOUIGHDXULSR-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C(=C(N2)C(=O)O)C3=CC=CS3
PubChem Compound ID53409261

The chemical structure contains three key functional components that define its pharmacological potential: the indole ring system, the carboxylic acid moiety at position 2, and the thiophene substituent at position 3 .

Physical Properties

While specific physical property data for 3-(2-Thienyl)-1H-indole-2-carboxylic acid is limited in the available research literature, certain properties can be inferred from similar indole-2-carboxylic acid derivatives. The compound is likely to be a crystalline solid with limited water solubility due to its aromatic character, but the carboxylic acid group would provide some degree of polarity and potential hydrogen bonding capability.

Synthesis Methods

Hemetsberger–Knittel Indole Synthesis

One viable approach for synthesizing indole-2-carboxylic acid derivatives is the Hemetsberger–Knittel indole synthesis, which has been documented for related compounds . This synthetic pathway typically proceeds through the following steps:

  • Knoevenagel condensation of methyl 2-azidoacetate with a substituted benzaldehyde

  • Thermolysis of the resulting methyl-2-azidocinnamate

  • Electrophilic cyclization to form the indole-2-carboxylate

  • Hydrolysis of the ester to yield the carboxylic acid

The synthesis of indole-2-carboxylate through this method depends critically on reaction conditions, including temperature, stoichiometry of reactants in the condensation step, and concentration of reactants in the subsequent thermolytic cyclization .

Cross-Coupling Approaches

Structural Importance and Function

Structure-Activity Relationships

Research on related indole-2-carboxylic acid derivatives provides valuable insights into the potential structure-activity relationships of 3-(2-Thienyl)-1H-indole-2-carboxylic acid. Studies have shown that the carboxylic acid group at position 2 of the indole ring is often essential for biological activity in this class of compounds . For instance, in the context of CysLT1 receptor antagonists, the removal of the indole-2-carboxylic acid moiety resulted in a 47-fold decrease in potency, demonstrating that this structural feature is crucial for biological activity .

The specific positioning of the thiophene ring at the 3-position of the indole core is also significant. This arrangement creates a unique electronic distribution and conformational profile that likely influences the compound's ability to interact with biological targets. The thiophene group introduces additional aromatic character and potential sites for non-covalent interactions with protein binding pockets.

Key Pharmacophores

Based on studies of similar compounds, three essential pharmacophores can be identified in the structure of 3-(2-Thienyl)-1H-indole-2-carboxylic acid:

  • The indole ring system, providing a rigid scaffold

  • The carboxylic acid function at position 2, offering hydrogen bonding capabilities

  • The thiophene substituent at position 3, contributing additional aromatic character and electronic properties

These structural elements together create a specific molecular architecture that determines the compound's biological properties and potential therapeutic applications.

Biological Activities and Applications

Receptor Antagonist Activity

Another potential application of 3-(2-Thienyl)-1H-indole-2-carboxylic acid is as a receptor antagonist. Research has identified certain indole-2-carboxylic acid derivatives as potent and selective antagonists of the cysteinyl leukotriene receptor 1 (CysLT1) . These receptors play established roles in inflammatory processes, particularly in asthma and allergic conditions.

The structural features of 3-(2-Thienyl)-1H-indole-2-carboxylic acid align with the common features of CysLT1 antagonists, which typically contain a lipophilic region that incorporates into the lipophilic pocket of the receptor and an acidic moiety modeling the C1-carboxylic acid of LTD4 . This suggests potential activity against CysLT1 receptors, although specific binding studies would be required to confirm this hypothesis.

Comparative Analysis with Related Compounds

Relationship to Other Indole-2-carboxylic Acid Derivatives

The 3-(2-Thienyl)-1H-indole-2-carboxylic acid belongs to a broader family of indole-2-carboxylic acid derivatives that have been extensively studied for their diverse biological activities. Comparing this compound with other members of this family can provide insights into its potential properties and applications.

For instance, 3-ethyl-1H-indole-2-carboxylic acid (CAS: 92287-88-2) represents a simpler analog with an alkyl rather than an aromatic substituent at position 3 . This structural difference would significantly affect the electronic and conformational properties of the molecule, potentially leading to different biological activities.

Similarly, 5-[(4S)-tetrahydro-2,2-dimethyl-2H-pyran-4-yl]-1H-indole-2-carboxylic acid represents a more complex derivative with substitution at position 5 rather than position 3 . These positional variations in substitution patterns contribute to the diverse pharmacological profiles observed within the indole-2-carboxylic acid family.

Structure-Activity Relationship Comparisons

Research on various indole-2-carboxylic acid derivatives has revealed important structure-activity relationships that may be relevant to understanding the potential biological activity of 3-(2-Thienyl)-1H-indole-2-carboxylic acid. For instance, studies on 6-acetamido-indole-2-carboxylic acid derivatives found them to be potent dual inhibitors of IDO1 and TDO with IC50 values at low micromolar levels .

The presence of the thiophene ring at position 3 in 3-(2-Thienyl)-1H-indole-2-carboxylic acid introduces unique electronic and steric properties that would influence its binding affinity and selectivity for various biological targets compared to other substitution patterns.

Analytical Aspects and Identification

Chromatographic Analysis

Chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of synthesized 3-(2-Thienyl)-1H-indole-2-carboxylic acid and for monitoring reactions during its synthesis. The compound's retention behavior would be influenced by the combined effects of the aromatic ring systems and the polar carboxylic acid group.

Future Research Directions

Synthetic Methodology Development

The development of efficient and selective synthetic routes for 3-(2-Thienyl)-1H-indole-2-carboxylic acid represents another important research direction. This includes:

  • Optimization of existing methods for higher yields and purity

  • Development of novel, more sustainable synthetic approaches

  • Investigation of regioselective functionalization strategies for the indole scaffold

Structure Modification Studies

Systematic modification of the 3-(2-Thienyl)-1H-indole-2-carboxylic acid structure could lead to derivatives with enhanced properties:

  • Exploration of different heterocyclic replacements for the thiophene ring

  • Investigation of substitution patterns on both the indole and thiophene rings

  • Modification of the carboxylic acid functionality to improve pharmacokinetic properties

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